

# DCVC's Playbook for Propelling Deep Tech Drug Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | DCVC     |           |
| Cat. No.:            | B1195094 | Get Quote |

San Francisco, CA - Data Collective Venture Capital (**DCVC**) has carved a significant niche in the venture capital landscape by championing "deep tech" startups—companies built on substantial scientific and engineering innovation. For researchers, scientists, and drug development professionals, understanding **DCVC**'s methodology offers a glimpse into the future of therapeutic innovation, where computational prowess and biological insights converge. This in-depth guide explores the core tenets of **DCVC**'s support for deep tech startups, with a particular focus on its impact on the pharmaceutical sector.

At its core, **DCVC**'s investment thesis revolves around backing entrepreneurs who are leveraging computational approaches, artificial intelligence (AI), and proprietary datasets to tackle complex, real-world problems.[1][2] The firm's strategy extends beyond mere capital investment, providing portfolio companies with access to a robust network of technology executives and experts, and hands-on support to navigate the complexities of product-market fit and go-to-market strategies.[3][4] This holistic approach is particularly crucial in the capital-intensive and high-risk domain of drug discovery.

**DCVC**'s dedicated life sciences fund, **DCVC** Bio, exemplifies this philosophy by investing in companies that merge deep biological insights with advanced computation to create novel therapies.[5] The firm's portfolio showcases a commitment to companies that are not just discovering new drugs but are fundamentally re-engineering the discovery and development process itself. This guide will delve into the technical approaches of three prominent **DCVC** portfolio companies in the drug discovery space: Creyon Bio, Avicenna Biosciences, and Relation Therapeutics.



## A Data-First Approach to Oligonucleotide Therapeutics: The Creyon Bio Model

Creyon Bio is at the forefront of developing oligonucleotide-based medicines (OBMs) by employing a proprietary AI-powered platform.[6] The company's core innovation lies in its ability to engineer and optimize OBMs with predictable safety and efficacy profiles, moving away from traditional, often serendipitous, discovery methods.[6]

#### **Key Technological Pillars:**

- Al-Powered Oligo Engineering Engine: Creyon utilizes machine learning models to navigate
  the vast chemical space of OBMs. This engine is trained on proprietary datasets to predict
  the therapeutic properties of novel oligonucleotide sequences.
- Aptamer-Mediated Delivery: A significant hurdle in OBM development is targeted delivery.
   Creyon is engineering aptamers—short, single-stranded DNA or RNA molecules that can bind to specific target molecules—to deliver their therapeutic payloads to the desired cells and tissues.

The logical workflow of Creyon Bio's platform can be visualized as a continuous loop of data generation, model training, and predictive engineering.



Click to download full resolution via product page

Creyon Bio's Al-driven oligonucleotide engineering workflow.





## Avicenna Biosciences: Accelerating Medicinal Chemistry with Machine Learning

Avicenna Biosciences is focused on the critical "last mile" of drug discovery—optimizing lead compounds into clinical candidates. The company's machine learning-driven medicinal chemistry platform is designed to make this process faster, cheaper, and more successful.[8]

### **Core Technological Approach:**

Avicenna's platform leverages proprietary machine learning methods to identify new chemical entities and overcome challenges in medicinal chemistry, such as engineering potency, selectivity, and optimal tissue exposure.[9] A key aspect of their strategy is to focus on the lead optimization stage, where many promising drug discovery programs falter.[9]

One of the company's notable successes is the discovery of an orally available, central nervous system (CNS)-penetrant ROCK inhibitor for the treatment of neurodegenerative diseases.[9] The company has highlighted two key assets:

- AVI-009: A potent and highly selective ROCK inhibitor that has shown therapeutic benefit in an animal model of levodopa-induced dyskinesia, a complication of Parkinson's Disease.[9]
- AVI-016: Another potent and selective ROCK inhibitor that has demonstrated significant therapeutic benefit in an animal model of amyotrophic lateral sclerosis (ALS).[9]

The company's success in rapidly identifying development candidates is a testament to the power of its computational approach.

| Avicenna Biosciences: Key Quantitative Outcomes          |                           |
|----------------------------------------------------------|---------------------------|
| Time from Project Initiation to Development<br>Candidate | As little as 12 months[9] |
| Reduction in Synthetic Effort                            | 100x[9]                   |



## Relation Therapeutics: Unraveling Disease Biology with a "Lab-in-the-Loop"

Relation Therapeutics is pioneering a "Lab-in-the-Loop" platform that integrates single-cell multi-omics, functional genomics, and machine learning to understand the biology of diseases and discover new therapies.[1] The company's approach is to generate high-resolution biological data directly from patient tissue and use this to build predictive models of disease.

#### The "Lab-in-the-Loop" Workflow:

Relation's platform is a cyclical process that begins with patient data and iteratively refines its understanding of disease biology.

- Multi-Modal Patient Data: The process starts with the collection of human genetics and proprietary omics data generated directly from patient tissue.
- Machine Learning: Machine learning models, including generative and large language models, and graph neural networks, are used to analyze this data to identify and prioritize potential drug targets.
- Perturbational Omics and Translational Cellular Models: The role of identified genes in driving the cellular phenotype of a disease is then tested using interventional experiments with a range of perturbation technologies.
- High-Performance Experimentation and Computation: The company's lab integrates tissue profiling, single-cell and spatial transcriptomics, sequencing, and target validation to generate new data, which is then fed back into the machine learning models to continuously improve their predictive power.

This iterative workflow allows for the rapid generation and validation of therapeutic hypotheses.





Click to download full resolution via product page

Relation Therapeutics' "Lab-in-the-Loop" platform.

### **Conclusion: A New Paradigm in Drug Discovery**

**DCVC**'s support for deep tech startups like Creyon Bio, Avicenna Biosciences, and Relation Therapeutics highlights a paradigm shift in drug discovery. By integrating cutting-edge computational techniques with deep biological expertise, these companies are compressing development timelines, reducing costs, and increasing the probability of success for new medicines. For the scientific and drug development community, the methodologies being pioneered by these **DCVC**-backed companies offer a compelling vision of a future where therapeutics are engineered with precision, predictability, and unprecedented speed. While the detailed experimental protocols and raw quantitative data of these companies remain proprietary, the overarching workflows and technological principles provide a clear roadmap for the future of data-driven drug discovery.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. m.youtube.com [m.youtube.com]
- 2. dcvc.com [dcvc.com]
- 3. DCVC We are deep tech venture capital. (California / United States) | BEAMSTART Investor Profile [beamstart.com]
- 4. youtube.com [youtube.com]
- 5. dcvc.com [dcvc.com]
- 6. dcvc.com [dcvc.com]
- 7. dcvc.com [dcvc.com]
- 8. dcvc.com [dcvc.com]
- 9. dcvc.com [dcvc.com]
- To cite this document: BenchChem. [DCVC's Playbook for Propelling Deep Tech Drug Discovery: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1195094#how-does-dcvc-support-deep-tech-startups]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com